![molecular formula C18H15NO5 B12899466 [4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid CAS No. 112453-44-8](/img/structure/B12899466.png)
[4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)isoxazol-5-yl)acetic acid is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)isoxazol-5-yl)acetic acid typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Substitution Reactions:
Acetic Acid Functionalization: The acetic acid moiety can be introduced via a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The methoxyphenyl group can be reduced to a phenol.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic compounds.
Substitution: Various substituted isoxazole derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of 2-(4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)isoxazol-5-yl)acetic acid would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The hydroxyphenyl and methoxyphenyl groups may contribute to binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(4-Hydroxyphenyl)isoxazole: Lacks the methoxyphenyl group.
2-(4-Methoxyphenyl)isoxazole: Lacks the hydroxyphenyl group.
Isoxazole-5-acetic acid: Lacks both the hydroxyphenyl and methoxyphenyl groups.
Uniqueness
2-(4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)isoxazol-5-yl)acetic acid is unique due to the presence of both hydroxyphenyl and methoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
属性
CAS 编号 |
112453-44-8 |
|---|---|
分子式 |
C18H15NO5 |
分子量 |
325.3 g/mol |
IUPAC 名称 |
2-[4-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C18H15NO5/c1-23-14-8-4-12(5-9-14)18-17(11-2-6-13(20)7-3-11)15(24-19-18)10-16(21)22/h2-9,20H,10H2,1H3,(H,21,22) |
InChI 键 |
UBZQLSMGIVNRNT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


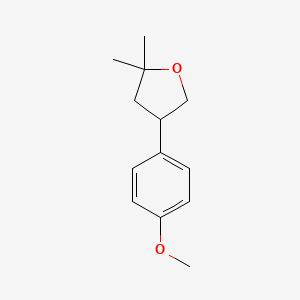
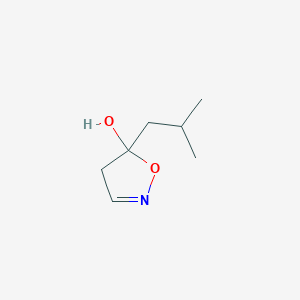
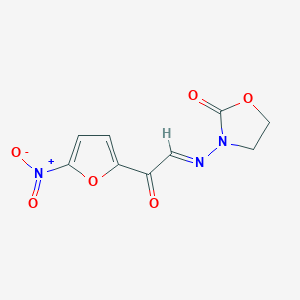
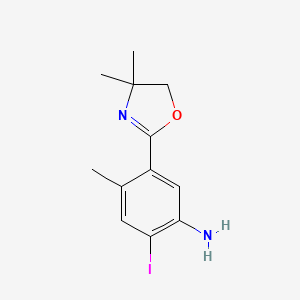

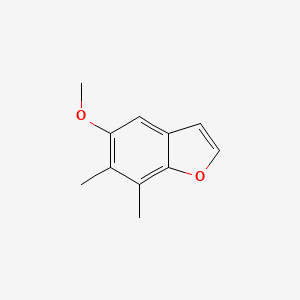
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12899412.png)
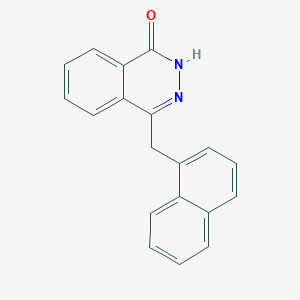
![8(5H)-Quinolinone, 5-[[4-(dipropylamino)-2-methylphenyl]imino]-](/img/structure/B12899415.png)
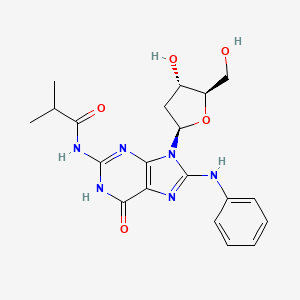
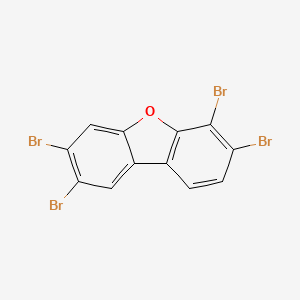
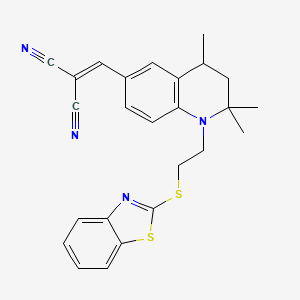
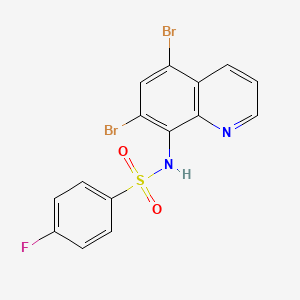
![2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12899460.png)
